molecular formula C11H16 B14601089 6-(Methyl)-6-(n-butyl)fulvene CAS No. 61039-45-0

6-(Methyl)-6-(n-butyl)fulvene

Cat. No.: B14601089
CAS No.: 61039-45-0
M. Wt: 148.24 g/mol
InChI Key: CJVKBBJZQUKURJ-UHFFFAOYSA-N
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Description

6-(Methyl)-6-(n-butyl)fulvene is a 6,6-disubstituted fulvene derivative with a methyl and n-butyl group at the C6 position of the fulvene core (cyclopentadienylidene system). Fulvenes are characterized by a conjugated diene system with an exocyclic double bond, making them highly reactive in cycloadditions, electrophilic substitutions, and coordination chemistry .

Synthesis: Based on methods for similar compounds (e.g., 6-methyl-6-phenylfulvene), 6-(methyl)-6-(n-butyl)fulvene can be synthesized via the acid-catalyzed condensation of cyclopentadiene with a ketone precursor—in this case, methyl n-butyl ketone (2-hexanone) . The reaction typically proceeds under superacidic conditions, yielding 6,6-disubstituted fulvenes with tailored substituent effects.

Properties

CAS No.

61039-45-0

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

5-hexan-2-ylidenecyclopenta-1,3-diene

InChI

InChI=1S/C11H16/c1-3-4-7-10(2)11-8-5-6-9-11/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

CJVKBBJZQUKURJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C1C=CC=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Influence on Planarity and Charge Distribution
  • 6-Methyl-6-phenylfulvene (CAS 14311-05-8) : The phenyl group introduces resonance effects, reducing coplanarity between the aryl ring and fulvene core compared to alkyl substituents. This results in localized charge distribution, as observed in X-ray crystallography .
  • 6,6-Diphenylfulvene : The bulkier phenyl groups further distort the fulvene ring, creating steric hindrance and reducing reactivity in electrophilic additions .
  • 6-(Chloromethyl)-6-methylfulvene : The electron-withdrawing Cl atom enhances electrophilicity at the exocyclic double bond, enabling diverse reactivity modes such as aldol condensations and [6+2] cycloadditions .
  • 6-(Methyl)-6-(n-butyl)fulvene: The n-butyl group, being an electron-donating alkyl substituent, increases electron density at the fulvene core.
Key Data Table
Compound Substituents Molecular Formula Molecular Weight Key Properties References
6-(Methyl)-6-(n-butyl)fulvene Methyl, n-butyl C₁₀H₁₄ 134.22* Predicted high electron density; moderate steric bulk
6-Methyl-6-phenylfulvene Methyl, phenyl C₁₃H₁₂ 168.24 Reduced coplanarity; resonance stabilization
6,6-Diphenylfulvene Phenyl, phenyl C₁₈H₁₄ 230.30 Severe steric hindrance; limited electrophilic reactivity
6-(Chloromethyl)-6-methylfulvene Cl, methyl C₇H₇Cl 138.59 High electrophilicity; diverse reaction pathways (aldol, cycloadditions)

*Calculated based on analogous compounds.

Electrophilic and Cycloaddition Reactions
  • 6-(Chloromethyl)-6-methylfulvene : Exhibits unprecedented aldol condensations at the CH₂Cl group and [6+2] cycloadditions due to its dual electrophilic/nucleophilic sites .
  • 6-(1',1'-Diethylmethyl)fulvene : Participates in [m+n] cycloadditions with electron-deficient heptafulvenes, showing high regioselectivity influenced by steric and electronic effects .
  • 6-(Methyl)-6-(n-butyl)fulvene : Expected to undergo similar cycloadditions but with altered regioselectivity due to the n-butyl group’s electron-donating nature and steric profile.
Coordination Chemistry
  • 6-(Dimethylamino)-6-methylfulvene: Forms metallacyclic cationic complexes (e.g., with Zr, Ti) for Ziegler-Natta catalysts. The dimethylamino group enhances ligand-metal electron donation .
  • 6-(Methyl)-6-(n-butyl)fulvene: The n-butyl group may reduce coordination efficiency compared to smaller substituents (e.g., methyl), but its lipophilicity could improve solubility in nonpolar catalytic systems.

Spectroscopic and Physical Properties

  • IR Spectroscopy : Alkyl-substituted fulvenes (e.g., 6-methyl-6-hydroxymethylfulvene) show characteristic C-H stretching (2850–2950 cm⁻¹) and conjugated double bond vibrations (1600–1650 cm⁻¹) .
  • NMR Analysis : In 6,6-disubstituted fulvenium ions, substituents like cyclopropyl or adamantyl significantly alter ¹H and ¹³C chemical shifts due to charge delocalization effects .

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